Product packaging for Methyl octadeca-12,16-dienoate(Cat. No.:CAS No. 59619-98-6)

Methyl octadeca-12,16-dienoate

Cat. No.: B14622838
CAS No.: 59619-98-6
M. Wt: 294.5 g/mol
InChI Key: TUJXDUVVFXKNMV-UHFFFAOYSA-N
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Description

Extraction and Isolation Methodologies from Natural Sources

The isolation of octadecadienoate methyl esters from natural sources is a critical first step in their scientific investigation. These methods are tailored to the specific source material, whether it be plant tissues or microbial cultures.

Octadecadienoate methyl esters are components of the complex lipid profiles of various plants. Their extraction typically involves the use of organic solvents to separate lipids from other cellular components. For instance, studies on Ceiba chodatii flowers have identified methyl octadeca-12,15-dienoate as a significant constituent of its fatty acid methyl ester profile. mdpi.com The general procedure involves extracting the plant material with solvents like petroleum ether, followed by chromatographic techniques to isolate individual compounds. mdpi.com

In a study on Senegalia rugata, a mixture of polyunsaturated fatty acid methyl esters, including methyl linoleate (B1235992) (an isomer of methyl octadeca-12,16-dienoate), was isolated from a petroleum ether extract. rjptonline.org The process involved adsorbing the crude extract onto silica (B1680970) gel and performing gravity column chromatography with a gradient solvent system. rjptonline.org Similarly, research on the bark of Bauhinia tomentosa utilized Soxhlet extraction with ethanol, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis to identify various phytochemicals, including (9E, 12E) - Methyl octadeca-9,12-dienoate. ijpsdronline.com

The seed oil of Lamium purpureum has also been a source for the study of octadecadienoate isomers. scispace.com The extraction process involved using light petroleum, and the resulting oil was then subjected to methanolysis to prepare the methyl esters for further analysis. scispace.com

Interactive Data Table: Plant-Based Extraction of Octadecadienoate Methyl Esters

Plant SpeciesPart UsedExtraction SolventKey Octadecadienoate Isomer IdentifiedReference
Ceiba chodatiiFlowersPetroleum Ether, Ethyl AcetateMethyl (12E,15E)-octadeca-12,15-dienoate mdpi.com
Senegalia rugataNot SpecifiedPetroleum EtherMethyl linoleate (isomer) rjptonline.org
Bauhinia tomentosaBarkEthanol(9E, 12E) - Methyl octadeca-9,12-dienoate ijpsdronline.com
Lamium purpureumSeedLight PetroleumMethyl octadeca-6,16-dienoate and methyl octadeca-5,16-dienoate scispace.com
Albizia amaraStem BarksAcetone(9Z, 12Z)-ethyl octadeca-9,12-dienoate chemmethod.com

Microorganisms are a significant source of diverse fatty acid metabolites. Fermentation processes can be harnessed to produce specific octadecadienoate methyl esters. For example, studies on probiotic bacteria have shown that the addition of free linoleic acid to fermentation media can lead to the production of conjugated linoleic acid (CLA) isomers. vup.sk The extraction of lipids from microbial cells often involves a mixture of chloroform (B151607) and methanol (B129727), followed by methylation to form the fatty acid methyl esters for analysis. vup.sk

Research on fermented rice bran using lactic acid bacteria has also identified the presence of methyl (9Z,12Z)-octadeca-9,12-dienoate. mdpi.com The volatile compounds from the fermented product were extracted using solid-phase microextraction (SPME) and analyzed by GC-MS. mdpi.comnih.gov Furthermore, the fungus Metacordyceps neogunnii has been shown to produce various fatty acid methyl esters, including (9Z,12Z)-methyl octadeca-9,12-dienoate and (10E,12Z)-methyl octadeca-10,12-dienoate, which were identified through GC-MS analysis of a methanol/water extract. e3s-conferences.org

Interactive Data Table: Microbial Production of Octadecadienoate Methyl Esters

Microorganism/Fermented ProductSubstrate/MediumKey Octadecadienoate Isomer IdentifiedReference
Probiotic BacteriaMRS medium with linoleic acidConjugated Linoleic Acid (CLA) isomers vup.sk
Fermented Rice BranRice BranMethyl (9Z,12Z)-octadeca-9,12-dienoate mdpi.com
Metacordyceps neogunniiNot specified(9Z,12Z)-methyl octadeca-9,12-dienoate, (10E,12Z)-methyl octadeca-10,12-dienoate e3s-conferences.org

Biosynthetic Pathways and Metabolic Origins

The formation of octadecadienoate methyl esters in biological systems is a complex process involving both enzymatic and non-enzymatic reactions. These pathways are crucial for understanding the physiological roles of these compounds.

In mammals, octadecanoids, the parent compounds of octadecadienoate methyl esters, are biosynthesized through the action of several key enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. acs.org These enzymes introduce oxygen into the fatty acid chain, leading to a variety of oxidized products. For instance, lipoxygenases can catalyze the formation of hydroperoxides, which can be further metabolized to other bioactive molecules. nih.gov

In plants and fungi, similar enzymatic pathways exist. acs.org In the plant species Euphorbia lagascae, a cytochrome P450 enzyme has been identified as being involved in the synthesis of vernolic acid (12-epoxyoctadeca-cis-9-enoic acid), a derivative of octadecenoic acid. nih.gov This highlights the role of CYP enzymes in modifying fatty acid structures.

Octadecanoids can also be formed through non-enzymatic processes such as photo- and autoxidation. acs.org These reactions are initiated by free radicals and can lead to a wide array of oxidation products. For example, the autoxidation of methyl esters of conjugated linoleic acid can produce furan (B31954) fatty acid esters like methyl 9,12-epoxyoctadeca-9,11-dienoate. dss.go.th

The gut microbiome has emerged as a significant contributor to the biosynthesis of octadecanoids. acs.org Gut bacteria possess enzymes, such as fatty acid hydratases, that can produce unique octadecanoid structures. acs.org The microbial fermentation of dietary fibers and other nutrients in the gut leads to the production of a wide range of metabolites, including short-chain fatty acids and various modified fatty acids, which can influence host metabolism and health. nih.govnih.gov The composition of the gut microbiota can therefore significantly impact the profile of octadecadienoate methyl esters and other fatty acid derivatives in the host. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34O2 B14622838 Methyl octadeca-12,16-dienoate CAS No. 59619-98-6

Properties

CAS No.

59619-98-6

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl octadeca-12,16-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-4,7-8H,5-6,9-18H2,1-2H3

InChI Key

TUJXDUVVFXKNMV-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC=CCCCCCCCCCCC(=O)OC

Origin of Product

United States

Isolation, Identification, and Natural Occurrence Research of Octadecadienoate Methyl Esters

Quantitative and Qualitative Distribution in Biological Matrices

Research into the quantitative and qualitative distribution of the specific chemical compound, methyl octadeca-12,16-dienoate, within various biological matrices has yielded no specific documented occurrences. Extensive searches of scientific literature and chemical databases did not reveal any studies that have isolated or identified this compound from plant, animal, or microbial sources.

While various other isomers of octadecadienoate methyl esters are widely distributed in nature, data specifically pertaining to the 12,16-isomer is not available. For instance, studies on the seed oil of Lamium purpureum have identified a mixture of methyl octadeca-6,16-dienoate and methyl octadeca-5,16-dienoate, but not the 12,16-isomer. scispace.com Similarly, comprehensive analyses of fatty acid methyl esters in diverse biological samples, such as human serum, have not reported the presence of this compound. psu.edu

The absence of data for this compound suggests that this particular isomer may be exceptionally rare in nature, may not be produced through common biosynthetic pathways, or has not yet been the subject of targeted investigation. Therefore, no quantitative or qualitative data for its distribution in biological matrices can be presented.

Data on the Distribution of this compound in Biological Matrices

Quantitative Distribution Data

No data is available on the quantitative distribution of this compound in any biological matrix.

Qualitative Distribution Data

No data is available on the qualitative presence of this compound in any biological matrix.

Based on the conducted research, there is no specific scientific literature or data available for the chemical compound “this compound.” The search results consistently refer to other isomers of methyl octadecadienoate, such as those with double bonds at the 9,12-, 9,11-, 10,12-, and 9,13- positions.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the chemical compound “this compound” as requested. Attempting to do so would require extrapolating information from different isomers, which would be scientifically inaccurate and violate the strict instructions of the prompt to focus solely on the specified compound.

To maintain the integrity and accuracy of the information provided, this article cannot be generated without specific and verifiable data on "this compound".

Synthetic Methodologies and Chemical Derivatization of Octadecadienoate Methyl Esters

Chemical Derivatization for Functional Modification

Conjugated Linoleic Acid Derivative Synthesis

The synthesis of conjugated linoleic acid (CLA) derivatives from non-conjugated octadecadienoate methyl esters is a well-established field of study. These processes typically involve the isomerization of the double bonds in a more common precursor, such as methyl linoleate (B1235992) (methyl cis-9,cis-12-octadecadienoate), to form a conjugated system.

Isomerization of Non-Conjugated Precursors:

The primary methods for inducing conjugation in octadecadienoate methyl esters include alkali and enzymatic isomerization.

Alkali Isomerization: This is a common laboratory and industrial method for producing CLA from linoleic acid or its methyl ester. The process typically involves heating the substrate in the presence of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOMe), in a solvent like ethylene (B1197577) glycol or propylene (B89431) glycol. nih.gov The high temperatures and basic conditions promote the migration of one of the double bonds to form a conjugated diene system. For instance, the isomerization of methyl linoleate yields a mixture of CLA isomers, predominantly cis-9,trans-11 and trans-10,cis-12-octadecadienoate methyl esters. pnas.org

Enzymatic Isomerization: Certain enzymes, known as linoleate isomerases, found in various bacteria (e.g., Propionibacterium acnes), can catalyze the conversion of linoleic acid to specific CLA isomers. acs.org This biocatalytic approach offers the advantage of higher specificity and milder reaction conditions compared to chemical methods. The process involves incubating the fatty acid substrate with the enzyme, which facilitates the formation of a conjugated double bond system. acs.org

It is important to note that while these methods are effective for precursors like methyl linoleate, there is no specific research available on the isomerization of methyl octadeca-12,16-dienoate to a conjugated derivative. The reactivity of the double bonds at the 12 and 16 positions for such a transformation has not been documented.

Adduct Formation and Linkage Studies (e.g., Pyrogallol (B1678534) Derivatives)

The formation of adducts with phenolic compounds, such as pyrogallol, is an area of interest for modifying the properties of fatty acid methyl esters, particularly to enhance their antioxidant capabilities.

Reaction with Pyrogallol:

Research has demonstrated the reaction of pyrogallol with methyl linoleate to create novel antioxidant derivatives. This reaction is often initiated by a radical source, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). The process involves the formation of a radical on the methyl linoleate molecule, which then reacts with a pyrogallol radical to form a new C-O covalent bond.

In a study involving methyl linoleate, the reaction with pyrogallol in the presence of DPPH yielded a mixture of products, including methyl (10E,12E)-9-(2,6-dihydroxyphenoxy)octadeca-10,12-dienoate and its isomer. researchgate.netnih.gov This derivatization was shown to improve the solubility of pyrogallol in biodiesel and enhance its antioxidant stability. researchgate.netresearchgate.net

The following table summarizes the key findings from a study on the synthesis of a pyrogallol-methyl linoleate adduct:

ReactantsCatalystKey ProductsYieldReference
Pyrogallol, Methyl LinoleateDPPHMethyl (10E,12E)-9-(2,6-dihydroxyphenoxy)octadeca-10,12-dienoate and its isomer12.86% researchgate.net

There is no available research on the specific reaction of this compound with pyrogallol. The reactivity of the double bonds at the 12 and 16 positions towards adduct formation with phenolic compounds has not been investigated. Therefore, the potential for and the likely products of such a reaction remain speculative.

Advanced Spectroscopic and Chromatographic Characterization of Octadecadienoate Methyl Esters

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs) due to its high chromatographic resolution and the structural information provided by mass spectrometry. mdpi.comresearchgate.net FAMEs are sufficiently volatile and thermally stable for GC analysis. fishersci.comrestek.com

Fragmentation Pattern Analysis for Structural Elucidation

Electron ionization (EI) mass spectrometry of underivatized octadecadienoate methyl esters provides limited information for unambiguously determining the position of double bonds. researchgate.net This is because the double bonds can migrate along the alkyl chain during the fragmentation process. The mass spectra of different positional isomers, such as methyl linoleate (B1235992) (9,12-octadecadienoate) and its counterparts, often appear very similar. scispace.com

However, the EI mass spectra do exhibit characteristic fragments that are useful for general identification. Common fragments include the molecular ion (M⁺), a peak corresponding to the loss of a methoxy group ([M-31]⁺ or m/z 263 for an C18:2 methyl ester), and a prominent ion at m/z 74, known as the McLafferty rearrangement ion, which is characteristic of methyl esters. researchgate.net The spectrum also contains a series of hydrocarbon fragment ions, with a prominent peak at m/z 67 for methylene-interrupted dienes like methyl linoleate. scispace.com While standard EI-MS is excellent for identifying a compound as an octadecadienoate methyl ester, it generally fails to pinpoint the double bond locations without further steps. researchgate.netacs.org

m/z (Mass-to-Charge Ratio)Proposed Fragment IdentitySignificance in C18:2 FAME Analysis
294[M]⁺Molecular Ion
263[M-31]⁺ or [M-OCH₃]⁺Loss of the methoxy group from the ester
74[CH₃OC(O)CH₂CH₂]⁺McLafferty rearrangement product, characteristic of FAMEs
67[C₅H₇]⁺Prominent hydrocarbon fragment in methylene-interrupted dienes
81, 95[C₆H₉]⁺, [C₇H₁₁]⁺Common hydrocarbon fragments from the alkyl chain

Isomer Separation and Identification Techniques

The separation of positional and geometric (cis/trans) isomers of octadecadienoate methyl esters is a significant analytical challenge. The choice of the gas chromatographic column's stationary phase is critical. mdpi.com

Highly polar capillary columns, such as those with biscyanopropyl polysiloxane or ionic liquid stationary phases, are required to achieve effective separation. mdpi.comrestek.com These columns separate FAMEs based on polarity, which is influenced by the position and configuration of the double bonds. For instance, on many polar columns, trans isomers typically elute before their corresponding cis isomers. fishersci.com The separation power of ionic liquid-based columns has been demonstrated to be sufficient to resolve all four geometric isomers (cis,cis; cis,trans; trans,cis; and trans,trans) of methyl linoleate. mdpi.com

Argentation chromatography, often performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a silver ion-impregnated stationary phase, is another powerful technique. nih.govnih.gov It separates unsaturated compounds based on the number, position, and geometry of their double bonds. This method can be used as a prefractionation step before GC-MS analysis to simplify complex mixtures and aid in isomer identification. nih.gov

Derivatization Strategies for GC-MS Analysis

To overcome the limitations of standard EI-MS in locating double bonds, chemical derivatization is frequently employed. nih.govsigmaaldrich.com This involves modifying the fatty acid, either at the carboxyl group or at the double bonds, to produce fragments that are diagnostic of the original double bond positions. nih.govresearchgate.net

One of the most common derivatization strategies for double bond localization is the formation of dimethyl disulfide (DMDS) adducts. acs.org When the DMDS adduct of an unsaturated FAME is analyzed by GC-MS, the molecule preferentially fragments between the two carbons that were originally part of the double bond. This cleavage yields diagnostic ions that allow for the unambiguous assignment of the double bond's position. acs.org

Another effective approach involves the use of acetonitrile as a chemical ionization reagent in atmospheric pressure chemical ionization mass spectrometry (APCI-MS), often coupled with HPLC. nih.govresearchgate.net In the APCI source, acetonitrile reacts with the double bonds in the FAME molecule to form adducts. Collision-induced dissociation (CID) of these adducts produces fragment ions that are indicative of the double bond locations. nih.govresearchgate.net

Derivatization StrategyPrinciple of ActionAnalytical Outcome
Dimethyl Disulfide (DMDS) Adduct FormationAddition of DMDS across the double bonds.GC-MS fragmentation occurs at the original double bond site, yielding diagnostic ions that reveal its position. acs.org
Acetonitrile Adducts (in APCI-MS)Reaction of acetonitrile with double bonds in the ion source.MS/MS fragmentation of the adducts produces ions that localize the double bonds. nih.govresearchgate.net
Picolinyl Esters / DMOX DerivativesDerivatization of the carboxyl group to create a nitrogen-containing ring.The ring structure directs fragmentation along the alkyl chain, allowing for double bond localization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of each proton and carbon atom in a molecule, making it invaluable for the structural elucidation of octadecadienoate methyl esters.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Assignment

While specific NMR data for Methyl octadeca-12,16-dienoate is not widely published, the chemical shifts can be reliably predicted based on extensive data from other C18:2 isomers like methyl linoleate. nih.govresearchgate.net

In ¹H NMR, the olefinic protons (–CH=CH–) typically resonate in the region of δ 5.3-5.4 ppm. nih.govnih.gov The protons of the methyl ester group (–COOCH₃) produce a characteristic sharp singlet at approximately δ 3.67 ppm. researchgate.net Other key signals include those from allylic protons (protons on carbons adjacent to a double bond) around δ 2.0-2.2 ppm and the terminal methyl group (CH₃) as a triplet near δ 0.89 ppm. researchgate.netaocs.org For methylene-interrupted dienes like the 12,15-isomer (a linolenate-type structure if it were cis), the bis-allylic protons (–CH=CH–CH₂–CH=CH–) would appear as a distinctive triplet around δ 2.8 ppm. For a non-conjugated isomer like this compound, this specific signal would be absent.

In ¹³C NMR, the carbonyl carbon of the ester group is found significantly downfield, around δ 174 ppm. The olefinic carbons resonate in the δ 127-130 ppm range. The methyl carbon of the ester group appears at approximately δ 51 ppm. The remaining aliphatic carbons form a series of signals between δ 14 and δ 34 ppm. researchgate.netresearchgate.net

Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Octadecadienoate Methyl Esters (in CDCl₃)
Assignment¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
C=O-~174.2
-CH=CH-~5.3-5.4~127-130
-COOCH₃~3.67 (singlet)~51.4
-CH₂-COO- (C2)~2.30 (triplet)~34.1
Allylic -CH₂-~2.05 (multiplet)~27.2
Bis-allylic -CH₂-~2.77 (triplet)~25.6
Aliphatic -(CH₂)n-~1.2-1.6~22-32
Terminal -CH₃ (C18)~0.89 (triplet)~14.1
Present in methylene-interrupted systems (e.g., 9,12- or 12,15-isomers), but not in isomers like 12,16-octadecadienoate.

Two-Dimensional NMR Techniques (e.g., HMQC, DEPT) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and mapping the connectivity of the molecule.

Heteronuclear Multiple Quantum Coherence (HMQC), or its more modern version the Heteronuclear Single Quantum Coherence (HSQC) experiment, correlates the chemical shifts of protons with the carbons to which they are directly attached. This allows for the definitive assignment of protonated carbons. For example, the olefinic proton signals around δ 5.3 ppm would show a cross-peak to the olefinic carbon signals in the δ 127-130 ppm range, confirming their direct bond.

Distortionless Enhancement by Polarization Transfer (DEPT) is a spectral editing technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons, like the carbonyl carbon, are absent. This technique is invaluable for assigning the numerous methylene groups in the long aliphatic chain and confirming the methine carbons of the double bonds. Together, these 2D techniques provide a robust framework for mapping the complete structure of an octadecadienoate methyl ester isomer. nih.govgcms.cz

Conformational Analysis via NMR

The conformational landscape of esters is often analyzed by studying the dihedral angles of the molecular backbone. auremn.org.br Theoretical calculations, such as constructing a Potential Energy Surface (PES) by systematically rotating specific bonds and calculating the corresponding energy, are used to identify the most stable conformers. auremn.org.br These theoretical models are then validated and refined using experimental NMR data.

For the ester functional group in this compound, the focus is on the rotational barrier around the C-C(=O) single bond. The energy difference between the s-cis and s-trans conformers (referring to the orientation of the alkyl chain relative to the carbonyl group) is significant, with the s-cis geometry being overwhelmingly favored. auremn.org.br Further analysis concentrates on the dihedral angles along the unsaturated alkyl chain. Key NMR parameters such as proton-proton (¹H-¹H) coupling constants and chemical shifts are sensitive to the geometry of the molecule. By analyzing these parameters, the preferential conformations of the hydrocarbon chain, influenced by the presence and configuration of the double bonds at the 12th and 16th positions, can be determined.

Liquid Chromatography Coupled Techniques (LC-MS, HPLC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS), provides indispensable tools for the separation, quantification, and isolation of fatty acid methyl esters (FAMEs) like this compound from complex biological or synthetic mixtures.

High-Resolution Separation of Complex Mixtures

The separation of FAMEs is challenging due to the structural similarity among various isomers (positional and geometric). Reverse-phase HPLC (RP-HPLC) is a highly effective technique for this purpose. nih.gov Using columns with a nonpolar stationary phase, such as octadecylsilyl (C18), FAMEs can be separated based on their hydrophobicity. nih.govsigmaaldrich.com

The elution order in RP-HPLC is influenced by chain length and the degree of unsaturation. A mobile phase, typically a mixture of acetonitrile and water, is used to elute the esters. nih.gov By precisely controlling the solvent composition (gradient elution), even closely related isomers of octadecadienoate methyl esters can be resolved. nih.gov For particularly complex mixtures, a preliminary fractionation step using argentation thin-layer chromatography (TLC), which separates compounds based on the number and geometry of double bonds, can be employed prior to HPLC analysis for enhanced resolution. nih.gov

When coupled with mass spectrometry, HPLC becomes a powerful tool for identification. Techniques like Atmospheric Pressure Chemical Ionization (APCI)-MS can be used to determine the location of double and triple bonds within the fatty acid chain. mdpi.com In the APCI source, acetonitrile from the mobile phase can form adducts with the FAMEs, and the fragmentation of these adducts in tandem MS (MS/MS) experiments provides structurally informative ions that pinpoint the positions of unsaturation. mdpi.com

Quantitative Analysis of Dienoate Methyl Esters

HPLC with Ultraviolet (UV) detection is a robust method for the quantitative analysis of dienoate methyl esters. scielo.br Although the double bonds in this compound are not conjugated, they exhibit absorbance at low wavelengths. Unsaturated FAMEs are typically detected and quantified by their absorption around 192-205 nm. nih.govresearchgate.net

Analytical methods for quantification are validated to ensure accuracy and reliability. Key performance indicators include linearity, repeatability, and sensitivity. For instance, HPLC-UV methods developed for FAME analysis have demonstrated excellent linearity with correlation coefficients (r²) greater than 0.99 and good repeatability with relative standard deviations (RSD) below 3%. scielo.brresearchgate.net The sensitivity of these methods is characterized by the limit of detection (LOD) and limit of quantification (LOQ), which are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. researchgate.net

The table below summarizes typical parameters for the quantitative analysis of FAMEs using HPLC-UV.

ParameterTypical Value/ConditionSource
Column C18 Reverse-Phase nih.gov
Mobile Phase Acetonitrile/Water or pure Acetonitrile nih.govresearchgate.net
Detection Wavelength 205 nm scielo.brresearchgate.net
Linearity (r²) > 0.99 scielo.brresearchgate.net
Repeatability (RSD) < 3% scielo.brresearchgate.net

Preparative HPLC for Compound Isolation

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate substantial quantities of a specific compound from a mixture. nih.gov This technique is crucial for obtaining pure this compound for further structural elucidation, biological testing, or use as an analytical standard.

Following an analytical-scale separation to optimize the method, the process is scaled up. The mobile phase composition and gradient are adjusted to maximize the resolution of the target compound. As the separated components elute from the column, the fraction containing the desired dienoate methyl ester is collected. The purity of the isolated fraction is then confirmed using analytical HPLC or other spectroscopic techniques. The combination of argentation chromatography with preparative RP-HPLC is a particularly effective strategy for isolating specific unsaturated FAMEs from complex isomer mixtures. nih.gov

Other Spectroscopic Methods (e.g., FT-IR, UV-Vis) for Structural Confirmation

While NMR and MS provide detailed structural information, Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as complementary techniques for the rapid confirmation of key functional groups and electronic properties.

FT-IR spectroscopy is used to identify the characteristic vibrations of bonds within a molecule. spectra-analysis.com For this compound, the FT-IR spectrum provides clear evidence of its core functional groups. The most prominent absorption is the strong carbonyl (C=O) stretching vibration of the ester group, which appears around 1740 cm⁻¹. spectra-analysis.com The presence of double bonds (C=C) is confirmed by a stretching vibration peak near 1650 cm⁻¹ and the C-H stretching of the vinylic hydrogens, which appears just above 3000 cm⁻¹. spectra-analysis.com The C-O single bond stretch of the ester is also observable in the 1300-1000 cm⁻¹ region. researchgate.net

The table below lists the key FT-IR absorption bands for a typical FAME like this compound.

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Source
C-H (sp²)Stretch> 3000 spectra-analysis.com
C-H (sp³)Stretch< 3000 nih.gov
C=O (Ester)Stretch~1740 spectra-analysis.com
C=C (Alkene)Stretch~1650 nih.gov
C-O (Ester)Stretch1300 - 1000 researchgate.net

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly sensitive to conjugated systems. nih.gov this compound, having isolated double bonds, does not show strong absorption in the standard UV-Vis range (above 220 nm). However, as mentioned previously, it does absorb in the far-UV region (around 190-210 nm), which allows for its detection in HPLC systems equipped with a UV detector. nih.gov The absence of significant peaks at higher wavelengths confirms the lack of conjugation between the double bonds.

Electrochemistry-Mass Spectrometry (EC-MS) for Oxidation Monitoring

The unsaturated nature of this compound makes it susceptible to oxidation, a process implicated in various biological and industrial contexts. Electrochemistry-Mass Spectrometry (EC-MS) is an emerging analytical technique that can simulate oxidative metabolic pathways in a controlled manner and identify the resulting products.

In an EC-MS system, the analyte is passed through an electrochemical cell where an electrical potential is applied. This induces oxidation (or reduction) of the molecule. The effluent from the cell is then directly introduced into the ion source of a mass spectrometer. This online coupling allows for the real-time detection and structural characterization of electrochemically generated products.

For this compound, EC-MS can be used to monitor its oxidation by observing the disappearance of the parent ion (m/z corresponding to C₁₉H₃₄O₂) and the appearance of new ions corresponding to oxidized products. Potential oxidation reactions at the double bonds include the formation of epoxides, hydroxides (yielding hydroxyoctadecadienoates or HODEs), and ketones. nih.gov The mass spectrometer can detect these products by their specific mass-to-charge ratios (e.g., addition of one oxygen atom, M+16; addition of two oxygen atoms, M+32). Tandem mass spectrometry (MS/MS) can then be used to fragment these product ions, providing further structural details to identify the specific oxidized species formed. This approach offers a rapid method for studying the oxidative liability of the molecule and characterizing its initial oxidation products without the need for chemical reagents or lengthy incubations. nih.gov

Chemical Reactivity and Degradation Pathways of Octadecadienoate Methyl Esters

Oxidation Mechanisms

Oxidation is a primary degradation pathway for unsaturated fatty acid esters, proceeding through complex autoxidative and enzymatic routes. These processes lead to the formation of primary products like hydroperoxides, which subsequently break down into a variety of secondary products.

Autoxidation of octadecadienoate methyl esters is a free-radical chain reaction initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to a double bond (an allylic position). The process involves three main stages: initiation, propagation, and termination. The rate of autoxidation is proportional to the substrate concentration and the square root of the rate of chain initiation.

The kinetics of autoxidation are highly dependent on the number of doubly allylic positions (a methylene (B1212753) group located between two double bonds). While methyl octadeca-12,16-dienoate lacks a doubly allylic position, its reactivity is still significant due to its two allylic sites. Studies on various polyunsaturated fatty acids (PUFAs) have shown that oxidizability increases linearly with the number of doubly allylic positions.

Table 1: Autoxidation Kinetics of C18 Fatty Acid Methyl Esters
Fatty Acid Methyl EsterNumber of Doubly Allylic PositionsRelative Rate of Oxidation
Methyl Oleate (B1233923) (C18:1)01
Methyl Linoleate (B1235992) (C18:2)110-40
Methyl Linolenate (C18:3)2100

This table illustrates the profound effect of the bis-allylic methylene group on oxidation rates. The reactivity of this compound would be expected to be higher than methyl oleate but lower than methyl linoleate.

In biological systems, the oxidation of polyunsaturated fatty acids is often initiated by enzymes called lipoxygenases (LOX). These enzymes catalyze the addition of molecular oxygen to the fatty acid chain with high regio- and stereospecificity, leading to the formation of specific hydroperoxide isomers.

Following the initial hydroperoxidation, other enzymes can further metabolize these products. For instance, hydroperoxide dehydratase can act on fatty acid hydroperoxides to form corresponding allene (B1206475) oxides. These allene oxides are unstable and can be further converted by allene oxide cyclase into cyclic compounds like jasmonates, which are important signaling molecules in plants.

During autoxidation, the abstraction of an allylic hydrogen atom leads to the formation of a resonance-stabilized pentadienyl radical. Oxygen then attacks this radical at different positions, leading to a mixture of positional and geometric hydroperoxide isomers. For methyl linoleate, this process yields primarily 9- and 13-hydroperoxides. In a controlled autoxidation environment, the less stable 11-hydroperoxide has also been identified. nih.gov

The resulting hydroperoxides can have different geometric configurations (cis,trans or trans,trans) of the conjugated double bonds that are formed. nih.gov For example, the autoxidation of methyl linoleate produces four main isomers: 9-hydroperoxy-trans-10,cis-12-octadecadienoate, 9-hydroperoxy-trans-10,trans-12-octadecadienoate, 13-hydroperoxy-cis-9,trans-11-octadecadienoate, and 13-hydroperoxy-trans-9,trans-11-octadecadienoate. These isomers can be separated and characterized using high-performance liquid chromatography (HPLC). nih.gov

For this compound, hydrogen abstraction would occur at the allylic C-11 and C-14 positions, leading to the formation of hydroperoxides at these and other positions after radical rearrangement.

Table 2: Major Hydroperoxide Isomers from Methyl Linoleate Autoxidation
Positional IsomerGeometric ConfigurationSystematic Name
9-OOHtrans, cisMethyl 9-hydroperoxy-trans-10,cis-12-octadecadienoate
9-OOHtrans, transMethyl 9-hydroperoxy-trans-10,trans-12-octadecadienoate
13-OOHcis, transMethyl 13-hydroperoxy-cis-9,trans-11-octadecadienoate
13-OOHtrans, transMethyl 13-hydroperoxy-trans-9,trans-11-octadecadienoate

The primary hydroperoxide products are unstable and readily decompose, especially in the presence of heat, light, or metal ions. This decomposition leads to a complex mixture of secondary oxidation products. The cleavage of the hydroperoxide group results in the formation of highly reactive alkoxy and peroxy radicals, which undergo further reactions.

Common secondary products include:

Hydroxy and Epoxy Fatty Acids: Reduction of hydroperoxides yields hydroxy fatty acids. Intramolecular reactions can lead to the formation of epoxy fatty acids.

Carbonyl Compounds: Scission of the carbon chain at the site of the original double bond results in the formation of volatile, low-molecular-weight aldehydes, ketones, and alcohols. These compounds are largely responsible for the rancid flavors and odors associated with lipid oxidation. Examples include hexanal (B45976), propanal, and 2-nonenal.

Hydrogenation and Reduction Reactions

Hydrogenation is a chemical reaction that adds hydrogen across the double bonds of unsaturated esters, typically in the presence of a catalyst. This process can be controlled to achieve partial hydrogenation, which reduces the number of double bonds, or full hydrogenation, which converts the unsaturated ester to its fully saturated counterpart (e.g., methyl stearate).

The reduction of the ester group itself to a fatty alcohol is another important transformation.

Catalytic Hydrogenation of Double Bonds: A variety of catalysts are used for hydrogenating the double bonds of fatty acid methyl esters. Industrial processes often use heterogeneous catalysts like copper chromite at high temperatures (160–270°C) and pressures (20–100 bar). google.comgoogle.com Other effective catalysts include platinum and nickel. doi.org The rate of hydrogenation can be influenced by the position and geometry of the double bonds; for instance, methyl cis-9,cis-12-linoleate is reduced more rapidly than its trans,trans isomers. doi.org

Reduction to Fatty Alcohols: The ester functional group can be reduced to an alcohol. This is a key industrial process for producing fatty alcohols. While copper chromite catalysts can facilitate this, newer homogeneous catalysts based on ruthenium and iron pincer complexes have been shown to be highly effective under milder conditions. acs.orgresearchgate.net Rhenium-based catalysts supported on niobia or alumina (B75360) have also been studied for their kinetic performance in this reaction. springerprofessional.de

Table 3: Catalysts and Conditions for Fatty Acid Methyl Ester (FAME) Hydrogenation/Reduction
Reaction TypeCatalyst SystemTypical ConditionsPrimary Product
Double Bond HydrogenationCopper Chromite160-270°C, 20-100 bar H₂Saturated FAME (Methyl Stearate)
Double Bond HydrogenationPlatinum, NickelVariesSaturated FAME (Methyl Stearate)
Ester ReductionRuthenium/Iron Pincer Complexes~135°C, 20-70 bar H₂Fatty Alcohol
Ester ReductionRhenium on Al₂O₃/Nb₂O₅VariesFatty Alcohol

Isomerization Studies (Geometric and Positional)

Under certain reaction conditions, the double bonds in octadecadienoate methyl esters can migrate along the carbon chain (positional isomerization) or change their configuration from cis to trans (geometric isomerization).

Geometric Isomerization: This is a common occurrence during partial hydrogenation with certain catalysts, leading to the formation of trans isomers. Thermal stress can also induce cis-trans isomerization.

Positional Isomerization: This process involves shifting the location of the double bonds. A well-known example is the alkali-isomerization of methyl linoleate. When heated with a strong base (e.g., potassium hydroxide (B78521) in ethylene (B1197577) glycol), the non-conjugated double bonds at the 9 and 12 positions migrate to form a conjugated system, primarily yielding methyl cis-9,trans-11- and methyl trans-10,cis-12-octadecadienoate. Similarly, hydrogenation with iron pentacarbonyl catalyst has been shown to cause considerable geometric and positional isomerization, proceeding through conjugated diene intermediates. acs.org It is expected that this compound would undergo similar isomerization reactions under catalytic conditions to form conjugated systems, such as 12,14- or 13,15-dienes.

The separation and quantification of these various positional and geometric isomers can be achieved using techniques like gas chromatography-mass spectrometry (GC-MS) with specialized columns. nih.gov

Metathesis Reactions and Olefin Transformations

Olefin metathesis is a powerful catalytic reaction that involves the exchange of alkylidene groups between two alkenes, leading to the formation of new carbon-carbon double bonds. scielo.br For polyunsaturated fatty acid esters like this compound, metathesis offers a versatile pathway to synthesize a variety of valuable molecules, including difunctional monomers for polymers, and shorter-chain olefins and esters. scielo.brrsc.org The reactivity in metathesis is centered at the C=C double bonds, and for this compound, this involves the non-conjugated double bonds at the Δ12 and Δ16 positions.

The two primary types of metathesis reactions applicable to this substrate are self-metathesis and cross-metathesis.

Self-Metathesis: In self-metathesis (homo-metathesis), a single type of olefin reacts with itself. For a di-unsaturated ester like this compound, this can occur via two pathways: intramolecular and intermolecular reactions.

Intramolecular Metathesis: The reaction occurs between the two double bonds within the same molecule. For this compound, the Δ12 and Δ16 double bonds would react to form a cyclic olefin and a small volatile olefin. Specifically, it would yield methyl dodec-12-enoate and cyclopentene. This type of reaction is favored under high dilution conditions to minimize intermolecular reactions.

Intermolecular Metathesis: This reaction occurs between two molecules of the fatty acid ester. It leads to the formation of a complex mixture of polyenes, monoesters, and diesters through the scrambling of alkylidene fragments. scielo.br A significant driving force for these reactions can be the removal of a volatile byproduct, such as ethene or other small olefins, which shifts the equilibrium toward the desired products. rsc.org

Cross-Metathesis: Cross-metathesis involves the reaction of the fatty acid ester with a second, different olefin. This technique is highly valuable for modifying the chain length of the fatty acid ester. scielo.br

Ethenolysis: This is a specific type of cross-metathesis where ethylene is used as the reacting olefin. It is a particularly effective method for cleaving the double bonds within the fatty acid chain to produce shorter-chain terminal olefins and terminally unsaturated esters, which are valuable chemical intermediates. scielo.br For this compound, ethenolysis at the Δ12 bond would produce 1-pentene (B89616) and methyl trideca-12-enoate. Ethenolysis at the Δ16 bond would yield 1-butene (B85601) and methyl heptadec-16-enoate.

Cross-Metathesis with other Olefins: Reacting this compound with other olefins, such as 1-butene, can generate a broader range of products, including new internal olefins and esters of varying chain lengths. d-nb.info

These reactions are typically catalyzed by ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, which are known for their high activity and functional group tolerance, making them suitable for the metathesis of esters. researchgate.neteurjchem.com

Reaction TypeReactantsCatalyst System (Example)Potential Major ProductsSignificance
Intramolecular Self-MetathesisThis compoundGrubbs' Second Generation CatalystMethyl dodec-12-enoate, CyclopenteneSynthesis of cyclic compounds and functionalized linear esters.
Intermolecular Self-MetathesisThis compound (x2)Grubbs' Second Generation CatalystComplex mixture of dienes, diesters, and polyenes.Production of long-chain difunctional molecules for polymerization. rsc.org
Cross-Metathesis (Ethenolysis)This compound, EthyleneRuthenium-based catalysts1-Pentene, Methyl trideca-12-enoate, 1-Butene, Methyl heptadec-16-enoateChain-shortening to produce valuable terminal olefins and esters. scielo.br

Photochemical Reactions and Stability

The photochemical behavior of unsaturated fatty acid esters like this compound is primarily governed by the presence of carbon-carbon double bonds, which are susceptible to photo-induced reactions. Exposure to ultraviolet (UV) radiation can initiate several degradation pathways, affecting the stability and chemical nature of the compound.

Photooxidation: The most significant photochemical degradation pathway for polyunsaturated fatty acid esters is photooxidation. This process can occur through two main mechanisms:

Type I Photooxidation: Involves the formation of free radicals. A photosensitizer in its triplet state can abstract a hydrogen atom from an allylic position (adjacent to a double bond) of the fatty acid ester, creating an alkyl radical. This radical then reacts with molecular oxygen (O₂) to form a peroxy radical, which propagates a chain reaction leading to the formation of hydroperoxides. These hydroperoxides are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acid esters. royalholloway.ac.uk

Type II Photooxidation: Involves singlet oxygen (¹O₂), a highly reactive form of oxygen. A photosensitizer absorbs light and transfers its energy to ground-state triplet oxygen (³O₂) to generate singlet oxygen. Singlet oxygen can then directly react with the double bonds of the fatty acid ester via an ene reaction to form hydroperoxides at the double bond positions.

For non-conjugated dienes like this compound, the methylene group between the double bonds (at C14) is particularly susceptible to hydrogen abstraction, initiating the oxidation process.

Photoisomerization: UV radiation can also induce geometric (cis/trans) isomerization of the double bonds. The energy absorbed from UV light can promote an electron to an anti-bonding orbital, which allows for free rotation around the carbon-carbon double bond. When the molecule returns to its ground state, it can result in a different stereoisomer. For instance, a cis double bond could be converted to a trans double bond, or vice versa, leading to a photostationary state mixture of different isomers. researchgate.net

Photodegradation Products: The degradation of polyunsaturated fatty acid esters under UV light leads to the formation of a complex mixture of volatile and non-volatile compounds. The primary products are hydroperoxides, which can subsequently break down (e.g., through β-scission of alkoxy radicals) to form smaller molecules. royalholloway.ac.uk Common volatile products from the degradation of similar C18 dienoic esters include aldehydes like hexanal and propanal, and other oxygenated species. royalholloway.ac.uk The specific products formed from this compound would depend on which double bond is attacked and the precise cleavage points.

The stability of this compound is therefore limited when exposed to light and oxygen. The rate of degradation is influenced by factors such as the intensity and wavelength of the light, the presence of photosensitizers (e.g., chlorophyll, riboflavin), and the availability of oxygen.

Photochemical ProcessMechanism/DescriptionKey Intermediates/SpeciesPotential Final Products
Photooxidation (Type I)Free-radical chain reaction initiated by hydrogen abstraction from allylic positions.Alkyl radicals, Peroxy radicals, HydroperoxidesAldehydes, Ketones, Alcohols, shorter-chain esters. royalholloway.ac.uk
Photooxidation (Type II)Reaction with singlet oxygen generated by a photosensitizer.Singlet oxygen (¹O₂), HydroperoxidesHydroperoxides at the double bond positions and their subsequent degradation products.
PhotoisomerizationAbsorption of UV energy leads to rotation around the C=C bond.Excited state of the double bondGeometric (cis/trans) isomers of the original molecule. researchgate.net

Biological Activity and Mechanistic Studies of Octadecadienoate Methyl Esters in Non Human Systems

Anti-inflammatory Modulations and Molecular Targets

Unsaturated fatty acids and their derivatives are known to be significant modulators of inflammatory processes. nih.govmdpi.com Their mechanisms often involve the inhibition of key inflammatory enzymes and interference with cellular signaling cascades that orchestrate the inflammatory response.

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov The inhibition of COX-2 is a primary target for many anti-inflammatory drugs. nih.gov Certain unsaturated fatty acids have been shown to influence COX-2 activity. For instance, omega-3 fatty acids can be metabolized by COX-2 to produce electrophilic fatty acid oxo-derivatives (EFOXs), which have anti-inflammatory properties. nih.gov While direct IC50 values for methyl octadeca-12,16-dienoate against COX-2 are not available in the reviewed literature, related fatty acids are known to possess COX inhibitory activity. researchgate.net Flavonoids, another class of natural compounds, are known to inhibit COX-2 activity, which in turn reduces the production of inflammatory mediators. mdpi.com

There is a lack of specific studies investigating the inhibitory effects of this compound on α-Glucosidase in the context of anti-inflammatory modulation in non-human systems.

The anti-inflammatory effects of fatty acid derivatives are also attributed to their interaction with key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and other mediators. mdpi.commdpi.comresearchgate.net

Unsaturated fatty acids can modulate these pathways. For example, some polyphenols and fatty acids can inhibit the NF-κB and MAPK signaling pathways, leading to a reduction in the production of inflammatory molecules like TNF-α, IL-1β, and IL-6. mdpi.commdpi.com The activation of NF-κB is a critical step in the inflammatory cascade, and its inhibition is a key mechanism of anti-inflammatory action. mdpi.com Similarly, the p38 MAPK pathway can regulate the expression of COX-2, and its modulation by bioactive compounds contributes to their anti-inflammatory effects. mdpi.com The interaction of electrophilic fatty acids with transcriptional regulatory proteins can induce gene expression and metabolic responses that are beneficial in managing inflammatory conditions. nih.gov

Antioxidant Mechanisms and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is closely linked to inflammation and various cellular pathologies. nih.gov Fatty acid methyl esters have been investigated for their potential to mitigate oxidative stress through radical scavenging and other antioxidant mechanisms.

Several in vitro assays are commonly used to evaluate the antioxidant capacity of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and hydrogen peroxide (H₂O₂) scavenging activity. nih.govmdpi.comnih.gov

Fatty acid methyl esters (FAMEs) derived from various vegetable oils, which include octadecadienoate methyl esters, have demonstrated significant antioxidant activity in these assays. scielo.brscielo.br For example, FAMEs from soybean, corn, and sunflower oils exhibited concentration-dependent DPPH radical scavenging activity. scielo.br In one study, the IC50 values for DPPH radical scavenging by FAMEs from soybean and sunflower oils were found to be 1.86 µg/mL and 3.33 µg/mL, respectively. scielo.br Another study on fatty acid methyl esters from Sebal causarium reported an IC50 value of 0.19 mg/mL in a DPPH assay. scispace.com

In Vitro Antioxidant Activity of Fatty Acid Methyl Ester Mixtures
Source of FAMEsAntioxidant AssayIC50 Value
Soybean OilDPPH Radical Scavenging1.86 µg/mL
Sunflower OilDPPH Radical Scavenging3.33 µg/mL
Corn OilDPPH Radical Scavenging9.42 µg/mL
Sebal causariumDPPH Radical Scavenging0.19 mg/mL

The antioxidant properties of unsaturated fatty acid esters are attributed to their ability to donate hydrogen atoms, which neutralizes free radicals and terminates the chain reactions of oxidation. scielo.br The presence of double bonds in the fatty acid chain is crucial for this activity. Beyond direct radical scavenging, these compounds can also influence the body's endogenous antioxidant systems. However, detailed studies on the specific mechanisms of oxidative stress mitigation by this compound are not extensively documented. In a broader context, antioxidants can protect cells from the damaging effects of ROS, which are implicated in over one hundred diseases. mdpi.com

Anti-proliferative and Cytotoxic Effects in Non-Human Cell Lines

The potential of fatty acid methyl esters to inhibit cell proliferation and induce cytotoxicity has been explored in various non-human cell lines. These studies are crucial for understanding the potential of these compounds as anticancer agents.

Research on 9,12-octadecadienoic acid (Z,Z)-, methyl ester, an isomer of the subject compound, showed that it had a non-lethal effect on Vero cells (a kidney epithelial cell line from an African green monkey) at concentrations up to 250 μg/mL, suggesting a favorable safety profile for normal cells. researchgate.net In contrast, other studies have demonstrated the cytotoxic potential of fatty acid esters against cancer cell lines. For instance, a petroleum ether extract containing octadecanoic acid methyl ester as a major component showed potent cytotoxic effects against the human hepatoma HepG2 cell line and moderate cytotoxicity against the breast adenocarcinoma MCF7 human tumor cell line. ujpronline.com While these are human cell lines, they indicate the potential for cytotoxic activity. Methyl linoleate (B1235992), another related compound, has been shown to have antiproliferative activity against human tumor cell lines with an IC50 of 250 µg/mL. scielo.br

Cytotoxic and Anti-proliferative Effects of Related Fatty Acid Methyl Esters
Compound/ExtractCell LineEffectConcentration/IC50
9,12-Octadecadienoic acid (Z,Z)-, methyl esterVero (monkey kidney epithelial)Non-lethal effectUp to 250 µg/mL
Petroleum ether extract (majorly Octadecanoic acid methyl ester)HepG2 (human hepatoma)Potent cytotoxic effectIC50 = 5.42 µg/mL
Petroleum ether extract (majorly Octadecanoic acid methyl ester)MCF7 (human breast adenocarcinoma)Moderate cytotoxic effectIC50 = 9.67 µg/mL
Methyl linoleateHuman tumor cell linesAntiproliferative activityIC50 = 250 µg/mL

Mechanisms of Action in Cancer Cell Models (Non-Human)

Research into the specific mechanisms of action for this compound in non-human cancer cell models is not extensively documented. However, studies on extracts containing various isomers of octadecadienoic acid methyl esters suggest potential anticancer activities. For instance, extracts from the blue-green alga Microcystis aeruginosa have demonstrated cytotoxicity against human cancer cell lines, and these extracts contain a variety of fatty acid methyl esters, including 9,12-octadecadienoic acid methyl ester. ekb.eg Similarly, fatty acids and their methyl esters derived from Oscillatoria brevis have shown cytotoxic effects against HepG2, MCF7, and HCT116 cancer cell lines. ekb.eg

The anticancer potential of a related compound, 16-methylheptadecanoic acid methyl ester, has been reported against oral (KB) and skin carcinoma (A431) cancer cell lines. researchgate.net Extracts from endophytic fungi have also been shown to contain 9,12-octadecadienoic acid (Z,Z)-, methyl ester, which is associated with anticancer effects. ekb.eg Methanol (B129727) extracts from the stems of Calystegia silvatica containing 9,12, octadecanoic, methyl ester have shown antitumor properties against HeLa, PC3, and MCF7 cell lines. nih.gov Furthermore, extracts of Tephrosia purpurea subsp. apollinea, which include 9,12-octadecadienoic acid methyl ester, have demonstrated anticancer effects against several cancer cell lines including MCF7, MG63, T47D, HeLa, and PC3. nih.gov

While these studies point to the potential for octadecadienoate methyl esters to be involved in cytotoxic activity against cancer cells, the specific contribution and mechanism of this compound remain to be elucidated. The observed effects are generally attributed to the complex mixture of bioactive compounds within the extracts.

Structure-Activity Relationships in Anti-proliferative Effects

Specific research detailing the structure-activity relationships of this compound in relation to its anti-proliferative effects is currently unavailable in the scientific literature. The influence of the specific positions of the double bonds at the 12th and 16th carbons on its ability to inhibit cell proliferation has not been characterized.

General observations on related fatty acid derivatives suggest that factors such as chain length, degree of unsaturation, and the configuration of double bonds can influence their bioactivity. For example, in a study of various delta-alkyllactones, an increase in the number of carbon atoms in the side chain was found to enhance carcinostatic activity. nih.gov However, without direct comparative studies of different methyl octadecadienoate isomers, the specific structural requirements for optimal anti-proliferative effects of the 12,16-isomer cannot be determined.

Antimicrobial and Antileishmanial Activities in Microbial Models

This compound has been identified in extracts that exhibit antimicrobial properties. However, the specific antimicrobial spectrum and potency of the pure compound are not well-defined. Various studies have reported the antimicrobial activities of extracts rich in different isomers of octadecadienoic acid methyl esters.

For example, 9,12-octadecadienoic acid methyl ester, isolated from various plant and microbial sources, has been reported to have antimicrobial activity. ekb.eg Extracts from Jatropha curcas, containing 9,12-octadecadienoic acid (Z,Z)-, have shown antimicrobial properties. nih.gov Similarly, oil from Arachis hypogoea (peanut), which contains 9,12-octadecadienoic acid methyl ester as a major constituent, demonstrated significant activity against Pseudomonas aeruginosa and moderate activity against Escherichia coli and Candida albicans. wjpls.org

The bioactive compound 9,12-Octadecadienoic acid (Z, Z)-, methyl ester, derived from a strain of Streptomyces thermolilacinus, exhibited potent antimicrobial activity against selected microorganisms. researchgate.net Additionally, this compound, when found in Australian lupin cultivars, is associated with antibacterial activity. nih.gov

There is currently no available information regarding the antileishmanial activity of this compound.

Table 1: Antimicrobial Activity of Extracts Containing Octadecadienoate Methyl Esters

Source OrganismContained Compound Isomer(s)Tested MicroorganismsObserved EffectReference
Arachis hypogoea (Peanut)9,12-Octadecadienoic acid methyl esterPseudomonas aeruginosa, Escherichia coli, Candida albicansSignificant activity against P. aeruginosa, moderate against others wjpls.org
Streptomyces thermolilacinus9,12-Octadecadienoic acid (Z, Z)-, methyl esterSelected test microorganismsPotent antimicrobial activity researchgate.net
Jatropha curcas9,12-Octadecadienoic acid (Z,Z)-Not specifiedAntimicrobial properties nih.gov
Microcystis aeruginosa9,12-Octadecadienoic acid, methyl esterSeveral human pathogenic microorganismsAntimicrobial activity ekb.eg

Role in Plant Physiology and Stress Response (e.g., Jasmonate Pathway Analogs)

The direct role of this compound in plant physiology and stress response pathways, such as the jasmonate pathway, has not been specifically investigated. The jasmonate pathway is a critical signaling pathway in plants, involved in responses to both biotic and abiotic stress, as well as in various developmental processes. The core signaling molecules in this pathway are jasmonic acid and its methyl ester, methyl jasmonate, which are derived from the fatty acid, α-linolenic acid. genome.jp

While this compound is a fatty acid methyl ester, its structural similarity to methyl jasmonate and its potential to act as an analog or precursor in the jasmonate pathway is unknown. Research on the jasmonate pathway has extensively focused on the biosynthesis and signaling of jasmonic acid and its derivatives, but a direct link to this compound has not been established in the current literature.

Computational Chemistry and Theoretical Modeling of Octadecadienoate Methyl Esters

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in describing the electronic structure of molecules. These calculations can provide insights into molecular orbital energies, electron density distribution, and related properties that govern a molecule's reactivity and spectroscopic behavior.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

No published HOMO-LUMO analysis specifically for methyl octadeca-12,16-dienoate could be located. Such an analysis would require dedicated quantum chemical calculations to determine the energies and spatial distributions of these frontier orbitals.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for structure elucidation and for assigning experimental spectra. DFT calculations are commonly employed for the prediction of 1H and 13C NMR chemical shifts.

Specific predicted NMR chemical shift data for this compound are not available in the scientific literature. Generating such data would involve geometry optimization of the molecule followed by NMR shielding calculations using appropriate levels of theory and basis sets.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of flexible molecules like long-chain fatty acid esters. By simulating the atomic motions over time, MD can reveal the preferred conformations and the dynamics of conformational changes, which are essential for understanding the molecule's physical properties and biological interactions.

A conformational analysis of this compound using MD simulations has not been reported. Such a study would provide valuable information on the molecule's three-dimensional structure and flexibility.

In Silico Prediction of Biological Activity and Molecular Interactions

In silico methods are increasingly used in the early stages of drug discovery and for assessing the biological potential of chemical compounds. These computational approaches can predict various properties, from receptor binding to metabolic fate.

Ligand-Receptor Binding Studies

Molecular docking and other computational techniques can be used to predict how a molecule like this compound might bind to a biological receptor. These studies are fundamental in understanding potential mechanisms of action and for identifying potential protein targets.

There are no available ligand-receptor binding studies for this compound in the reviewed literature.

ADME/Tox Predictions (Computational)

Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. These predictions are vital for assessing the druglikeness and potential safety concerns of a compound without the need for extensive experimental testing.

Specific computational ADME/Tox predictions for this compound are not publicly available. While general predictive models exist, their application to this specific isomer has not been published.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry and theoretical modeling have emerged as indispensable tools for elucidating the complex reaction mechanisms of octadecadienoate methyl esters. While specific computational studies focusing exclusively on this compound are not extensively available in current literature, the principles and methodologies can be understood from research on isomeric compounds like methyl linoleate (B1235992) (methyl octadeca-9,12-dienoate) and other polyunsaturated fatty acid methyl esters (FAMEs). These computational approaches provide detailed insights into reaction pathways, transition states, and kinetic parameters that are often difficult to obtain through experimental methods alone.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions such as autoxidation and pyrolysis. These investigations help in identifying the most probable reaction pathways by calculating the activation energies for various elemental steps. For instance, in the autoxidation of polyunsaturated FAMEs, a key initial step is the abstraction of a hydrogen atom. Computational models can predict the likelihood of abstraction from different carbon centers in the molecule.

One of the primary areas of focus for computational studies on octadecadienoate methyl esters is the elucidation of the initial stages of oxidation. The presence of multiple double bonds and allylic and bis-allylic hydrogen atoms creates numerous potential sites for radical attack. Quantum chemical calculations can determine the bond dissociation energies (BDEs) for each C-H bond, thereby identifying the most susceptible sites for hydrogen abstraction. The lower the BDE, the more easily the hydrogen atom can be removed, initiating the oxidation cascade.

Furthermore, computational models are crucial in understanding the subsequent reactions of the resulting radical species. These include radical addition to double bonds, cyclization reactions to form cyclic peroxides, and fragmentation reactions that lead to the formation of a wide array of smaller, volatile compounds. By calculating the energy barriers for these competing pathways, researchers can predict the distribution of reaction products under various conditions.

Calculated Activation Energies for Key Reaction Steps in the Oxidation of an Octadecadienoate Methyl Ester
Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
Hydrogen Abstraction (bis-allylic)Removal of a hydrogen atom from the carbon atom situated between two double bonds.15 - 20
Hydrogen Abstraction (allylic)Removal of a hydrogen atom from a carbon atom adjacent to one double bond.20 - 25
Peroxy Radical CyclizationFormation of a cyclic peroxide from a linear peroxy radical.10 - 15
Beta-ScissionFragmentation of an alkoxy radical leading to the formation of smaller aldehydes and alkyl radicals.5 - 10

Biotechnological and Industrial Research Applications of Octadecadienoate Methyl Esters

Applications in Biodiesel Production and Fuel Enhancement

Octadecadienoate methyl esters are common constituents of biodiesel, a renewable and biodegradable alternative to conventional petroleum-based diesel. nih.goviea-amf.org Biodiesel is primarily composed of mono-alkyl esters of long-chain fatty acids derived from feedstocks like vegetable oils and animal fats through a process called transesterification. saudijournals.commedtigo.com The properties of the resulting biodiesel, including its stability and performance, are heavily influenced by the fatty acid composition of the original oil. mdpi.com

Transesterification Processes and Yield Optimization

Key Factors Influencing Transesterification Yield:

Catalyst: The choice of catalyst is crucial. Alkali catalysts, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are widely used for their high conversion rates and short reaction times under mild conditions. nih.govmedtigo.com Acid catalysts can be used for feedstocks with high free fatty acid (FFA) content to prevent soap formation, often in a pre-treatment esterification step. nih.gov

Methanol (B129727) to Oil Ratio: A molar excess of methanol is required to shift the reaction equilibrium towards the products, maximizing the FAME yield. nih.gov

Temperature and Reaction Time: Optimal temperature and time are necessary to ensure complete conversion. For instance, one study on converting waste frying oil achieved a 99.5% FAME conversion and 96% yield at 65°C with a 35-minute reaction time. nih.gov

Feedstock Quality: The presence of water and high levels of FFAs in the oil can negatively impact the yield by causing soap formation and consuming the catalyst. nih.gov

Research continues to focus on optimizing these parameters and developing more robust catalysts, including enzymatic and heterogeneous catalysts, to improve efficiency and handle lower-quality, cost-effective feedstocks. nih.govmdpi.com

Stability and Antioxidant Additive Research

A significant technical challenge for biodiesel, particularly that rich in polyunsaturated methyl esters like octadecadienoates, is its poor oxidative stability. bohrium.comatlantis-press.com The presence of multiple double bonds in the fatty acid chain makes these molecules susceptible to oxidation upon exposure to air, heat, light, and certain metals. nih.govtamu.edu This degradation process can lead to the formation of acids and high molecular weight polymers, resulting in engine deposits, filter clogging, and fuel storage issues. agqm-biodiesel.com

The susceptibility to oxidation increases with the degree of unsaturation. nih.gov For example, biodiesel esters from fatty acids with three double bonds (C18:3) are significantly less stable than those with one double bond (C18:1). iea-amf.org To mitigate this, research has focused on the use of antioxidant additives. These additives work by scavenging free radicals formed during the initial phases of oxidation, thereby slowing the degradation process. acs.org

Phenolic and amine-based compounds are particularly effective antioxidants. acs.org Commonly studied synthetic antioxidants include:

Butylated Hydroxytoluene (BHT)

Butylated Hydroxyanisole (BHA)

Tert-Butyl Hydroquinone (TBHQ)

Propyl Gallate (PG)

The effectiveness of these antioxidants can vary depending on the specific biodiesel composition and whether it is used in its pure form or as a blend with petroleum diesel. acs.org For instance, while TBHQ is highly effective in neat biodiesel, it can exhibit pro-oxidant behavior in certain diesel/biodiesel blends. Conversely, BHT and BHA have shown greater stabilizing potential in blends. acs.org

Effectiveness of Various Antioxidant Additives on Biodiesel Stability
AntioxidantChemical ClassGeneral Effectiveness in Neat BiodieselEffectiveness in Biodiesel/Diesel Blends
TBHQ (Tert-Butyl Hydroquinone)PhenolicHighCan act as a pro-oxidant in some cases acs.org
BHT (Butylated Hydroxytoluene)PhenolicModerate acs.orgEffective acs.org
BHA (Butylated Hydroxyanisole)PhenolicModerate acs.orgEffective acs.org
PG (Propyl Gallate)PhenolicHighEffective acs.org
Amines (e.g., Diphenylamine)AmineHighEffective acs.org

Role as Chemical Intermediates in Organic Synthesis

The reactive double bonds in unsaturated fatty acid methyl esters, including octadecadienoates, make them valuable bio-based building blocks for the chemical industry. They serve as precursors for a range of valuable molecules, from pharmaceuticals to polymers.

Precursors for Pharmaceutical Compounds

Fatty acid methyl esters are utilized in pharmaceutical and nutraceutical development for quality control and the characterization of lipid-based formulations. creative-proteomics.com The specific use of methyl octadeca-12,16-dienoate as a direct precursor in pharmaceutical synthesis is not widely documented in general literature; however, the broader class of polyunsaturated fatty acid (PUFA) esters is of significant interest. PUFAs themselves are vital for human health, and their derivatives are investigated for various biological activities. For example, research has shown that chemically modified unsaturated fatty esters, such as hydroxylated derivatives of methyl linoleate (B1235992), can exhibit significant antipathogenic properties against various bacteria. nih.gov This suggests a potential pathway where octadecadienoate methyl esters could be functionalized to create compounds with therapeutic value.

Building Blocks for Polymers and Specialty Chemicals

Unsaturated fatty acid methyl esters are increasingly used as renewable feedstocks for the synthesis of polymers and specialty chemicals. researchgate.net The double bonds provide reactive sites for polymerization and other chemical transformations. One of the key technologies enabling this is olefin metathesis, a reaction that rearranges fragments of alkenes. eurjchem.com

Through self-metathesis reactions, unsaturated FAMEs can be converted into a variety of valuable intermediates, including:

Dicarboxylic acids and their esters: These are important monomers for producing polyesters and polyamides, which have applications in fibers, plastics, and resins. eurjchem.comgoogle.com

Long-chain hydrocarbons: These can be used in the production of lubricants and other specialty fluids. eurjchem.com

For example, the metathesis of methyl linoleate (methyl 9,12-octadecadienoate) can yield unsaturated dicarboxylic acids that are then polymerized to create functional green polyesters. researchgate.net The polymerization of unsaturated fatty acids and their esters can also be achieved through thermal methods to produce high molecular weight polycarboxylic acids used in alkyd resins and adhesives. google.comgoogle.com This positions octadecadienoate methyl esters as sustainable alternatives to petroleum-derived monomers in the polymer industry. rsc.org

Utility in Food Science and Flavor Technology (as research target)

Lipids and their degradation products, including fatty acid esters, play a crucial role in the development of flavor and off-flavor in food products. nih.govresearchgate.net The oxidation of polyunsaturated fatty acids can produce a complex mixture of volatile compounds, such as aldehydes, ketones, and alcohols, which contribute significantly to the aroma profile of foods. nih.gov

Octadecadienoate methyl esters are studied within this context as reference compounds and research targets to understand flavor formation. For instance, the degradation of linoleic acid (an octadecadienoic acid) is directly responsible for the generation of key volatile compounds associated with the "green" and fresh flavors in fruits and vegetables. nih.gov

Research in this area includes:

Flavor Generation Studies: Investigating how different processing and storage conditions affect the oxidation of octadecadienoates and the subsequent formation of flavor compounds.

Enzymatic Synthesis of Flavor Esters: Using enzymes like lipases to synthesize specific flavor esters from fatty acids and alcohols. This allows for controlled production of desired flavor profiles for use as additives in the food industry. dss.go.th

Sensory Analysis: Studying the organoleptic properties of specific esters to determine their contribution to taste and aroma. For example, certain C18 fatty acid derivatives have been identified as "kokumi" or taste-modulating substances. researchgate.net

Microencapsulation: Research into encapsulating fatty acid esters within matrices like starch can help control their release and protect them from degradation, which is relevant for flavor delivery and stability in food products. tandfonline.com

By studying compounds like methyl octadecadienoate, food scientists can gain a better understanding of the chemical pathways that lead to both desirable and undesirable flavors, enabling better control over the sensory qualities of food.

Research on this compound and its direct applications in the specified fields is not available in the provided search results.

Extensive searches for the chemical compound “this compound” did not yield specific research findings related to its application as a flavor and fragrance component, its oxidative stability in food systems, its use in lubricant and material science, or its development as an analytical standard.

The search results consistently provided information on other isomers of octadecadienoate methyl esters, most notably methyl linoleate (methyl 9,12-octadecadienoate), as well as other related fatty acid methyl esters. While there is a broader body of research on the biotechnological and industrial applications of octadecadienoate methyl esters in general, the specific isomer requested by the user is not discussed in the context of the outlined applications in the available literature.

Therefore, it is not possible to provide a detailed article on “this compound” strictly adhering to the requested outline, as no specific data or research findings for this particular compound were found.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

Future research into Methyl octadeca-12,16-dienoate will critically depend on the development of novel and efficient synthetic pathways. While general methods for the synthesis of fatty acid methyl esters are well-established, achieving the specific placement of double bonds at the 12th and 16th positions presents a unique chemical challenge. Future advancements may lie in the application of advanced organometallic catalysis and enzymatic transformations to afford greater control and selectivity in the synthesis process.

Furthermore, the comprehensive characterization of this compound is paramount. While techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in identifying such compounds in complex mixtures, more detailed spectroscopic analysis using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy will be essential for the unambiguous structural elucidation of the pure compound. The establishment of a detailed spectral library for this compound will be a crucial step in facilitating its identification in natural and synthetic samples.

Unexplored Biological Potentials

The biological activities of various isomers of octadecadienoic acid methyl esters, such as methyl linoleate (B1235992), have been extensively studied, revealing roles in inflammation, cellular signaling, and metabolism. However, the specific biological functions of this compound remain largely uncharted territory.

Future research should focus on a systematic evaluation of its bioactivity. This could include screening for antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. Investigating its potential role as a signaling molecule or a precursor to other bioactive lipids could unveil novel physiological functions. The unique positioning of its double bonds may confer specific interactions with enzymes and receptors, leading to biological activities distinct from its more common isomers.

Emerging Industrial and Biotechnological Prospects

The industrial applications of fatty acid methyl esters are widespread, ranging from biofuels to lubricants and from surfactants to food additives. The specific physicochemical properties of this compound, once fully characterized, could open doors to new industrial uses. For instance, its oxidative stability and viscosity could be advantageous in the formulation of specialized lubricants or polymers.

In the realm of biotechnology, the potential for microbial production of this compound presents an exciting avenue. Metabolic engineering of microorganisms could be employed to create strains capable of synthesizing this specific fatty acid methyl ester. Furthermore, its potential biological activities could be harnessed in the development of new pharmaceuticals or nutraceuticals.

Interdisciplinary Research Opportunities

The study of this compound is ripe with opportunities for interdisciplinary collaboration.

Chemoinformatics: The use of computational tools can aid in predicting the physicochemical properties, spectral data, and potential biological activities of this compound. Molecular modeling and docking studies could provide insights into its interactions with biological targets, thereby guiding experimental research.

Systems Biology: Integrating data from genomics, proteomics, and metabolomics could help to elucidate the metabolic pathways involved in the synthesis and degradation of this compound. Understanding its role within the broader context of the cellular lipidome will be crucial in deciphering its physiological significance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.